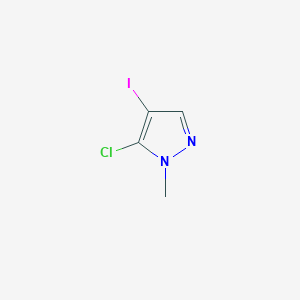
5-Chloro-4-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5 and 4 positions, respectively, and a methyl group at the 1 position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-iodo-1-methylpyrazole with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like halogenation, cyclization, and purification using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole oxides or reduction to form pyrazolines.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve solvents like DMSO, acetonitrile, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Chloro-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and properties compared to other pyrazole derivatives. This dual halogenation can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-chloro-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOWXVJYRUSKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B13916128.png)

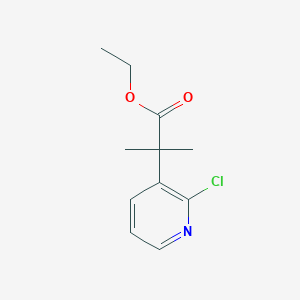
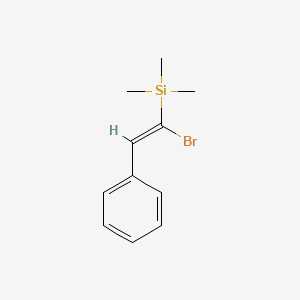
![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
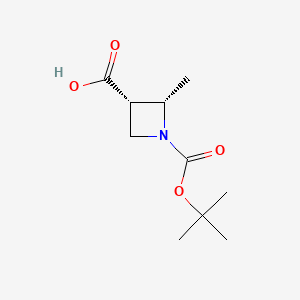
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)


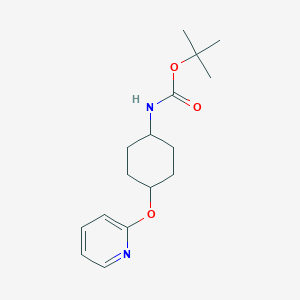
![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)
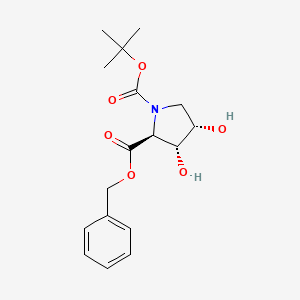
![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)
